Propyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
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Overview
Description
Propyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound that belongs to the class of cycloalkanes It features a cyclohexene ring substituted with two phenyl groups and a propyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation, using benzene and an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Propyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
Propyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Propyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
- Methyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
- Butyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
Uniqueness
Propyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The propyl group may provide distinct steric and electronic effects, making it suitable for particular applications where other esters may not be as effective.
Properties
CAS No. |
62543-99-1 |
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Molecular Formula |
C22H24O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
propyl 3,4-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C22H24O2/c1-2-15-24-22(23)19-13-14-20(17-9-5-3-6-10-17)21(16-19)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3 |
InChI Key |
MZHCJTDKXURTDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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